molecular formula C15H14N4 B13393905 (S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13393905
M. Wt: 250.30 g/mol
InChI Key: UVNSDOGOYDQGLY-UHFFFAOYSA-N
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Description

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolopyrimidine core linked to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrrolopyrimidine core followed by the introduction of the indene moiety through a series of coupling reactions. Key steps may include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Indene Moiety: This step often involves the use of palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to attach the indene group to the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield fully saturated derivatives.

Scientific Research Applications

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes in cells.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: The enantiomer of the compound, which may have different biological activity.

    2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound lacking the stereochemistry at the indene moiety.

    7H-pyrrolo[2,3-d]pyrimidin-4-amine: The core structure without the indene group.

Uniqueness

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific stereochemistry and the presence of both the indene and pyrrolopyrimidine moieties. This combination of structural features contributes to its distinct biological activity and potential therapeutic applications.

Biological Activity

(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as N-[(1S)-2,3-dihydro-1H-inden-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly as inhibitors of various enzymes and receptors involved in cancer and other diseases.

PropertyValue
Molecular Formula C15H14N4
Molecular Weight 250.30 g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS Number 905580-86-1
Appearance White solid

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. Key synthetic routes include:

  • Formation of the Pyrrolopyrimidine Core : This can be achieved through cyclization reactions involving appropriate amines and aldehydes under acidic or basic conditions.
  • Introduction of the Indene Moiety : This step often utilizes palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to attach the indene group to the pyrrolopyrimidine core.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, such as kinases. It is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated significant antiproliferative effects and induced apoptosis in glioma cells through multiple mechanisms including inhibition of AKT and mTOR pathways.
  • Tyrosine Kinase Inhibition : As a potent inhibitor of tyrosine kinases, this compound has shown promise in preclinical models for treating cancers that are dependent on these signaling pathways.
  • Selectivity and Toxicity : Studies indicate that this compound has relatively low cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index.

Case Study 1: Glioma Cell Lines

In vitro studies conducted on glioma cell lines revealed that this compound effectively reduced cell viability by inducing cell cycle arrest and apoptosis. The compound was noted to activate the Calpain/Cathepsin pathway while inhibiting AMPK activity.

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of this compound in murine models resulted in significant tumor regression without notable side effects. This highlights its potential for further development as an anticancer agent.

Properties

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)

InChI Key

UVNSDOGOYDQGLY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4

Origin of Product

United States

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